1,4,8-Trimethyl-9H-carbazole
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Overview
Description
1,4,8-Trimethyl-9H-carbazole is an organic compound with the molecular formula C15H15N . It has a molecular weight of 209.29 . The compound is a solid at room temperature .
Synthesis Analysis
Carbazoles can be synthesized from substituted biaryl azides at 60°C using Rh2(OCOC3F7)4 or Rh2(OCOC7H15)4 as catalysts . Double Cu-catalyzed C-N coupling reactions of 2,2′-dibromobiphenyl and amines enable an efficient synthesis of carbazole derivatives in the presence of air .Molecular Structure Analysis
The molecular structure of 1,4,8-Trimethyl-9H-carbazole is based on the indole structure, but in which a second benzene ring is fused onto the five-membered ring at the 2–3 position of indole .Chemical Reactions Analysis
Carbazole moieties can be electropolymerized in two different methods resulting in the formation of poly(2,7-carbazole)s or poly(3,6-carbazole)s derivatives because the 2,7 and 3,6 positions are more active than the others .Physical And Chemical Properties Analysis
1,4,8-Trimethyl-9H-carbazole is a solid at room temperature . It has a molecular weight of 209.29 .Scientific Research Applications
Medicinal Chemistry and Biological Activity
Carbazole derivatives, including 1,4,8-Trimethyl-9H-carbazole, have been extensively studied for their medicinal applications. These compounds exhibit a wide range of biological activities due to their structural versatility. Modifications to the carbazole scaffold can lead to significant antibacterial, antimalarial, anticancer, and anti-Alzheimer properties. The structure-activity relationships (SAR) and mechanisms of action of these derivatives provide insights into the development of new therapeutic agents (Tsutsumi, Gündisch, & Sun, 2016).
Optical and Electronic Materials
Carbazole derivatives are pivotal in the field of materials science, particularly in the development of organic light-emitting diodes (OLEDs) and photoredox catalysts. Novel carbazole Schiff bases, synthesized through condensation reactions, exhibit unique structural and optical characteristics. Their photoluminescence (PL) properties, influenced by π-conjugation and efficient charge transfer, make them suitable for applications in organic electronics (Çiçek, Calisir, Tavaslı, Tülek, & Teke, 2018). Additionally, carbazole-based compounds have been used as high-performance photoinitiators and photoredox catalysts for polymerization processes under visible light, showcasing their potential in advanced manufacturing technologies (Mousawi, Dumur, Garra, Toufaily, Hamieh, Graff, Gigmes, Fouassier, & Lalevée, 2017).
Environmental and Chemical Synthesis Applications
The transformation and derivatization of carbazole compounds have significant implications in environmental chemistry and synthetic methodologies. Biodegradation studies have revealed that certain bacteria can transform carbazole into various hydroxylated products, offering insights into potential bioremediation strategies for carbazole-contaminated environments (Waldau, Methling, Mikolasch, & Schauer, 2009). Moreover, innovative synthetic approaches have led to the development of novel carbazole derivatives with potential applications in pharmaceuticals and organic materials (Budén, Vaillard, Martín, & Rossi, 2009).
Safety And Hazards
properties
IUPAC Name |
1,4,8-trimethyl-9H-carbazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N/c1-9-7-8-11(3)15-13(9)12-6-4-5-10(2)14(12)16-15/h4-8,16H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKMJSUBUAMUZAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=C(C=CC(=C3N2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4,8-Trimethyl-9H-carbazole |
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